molecular formula C8H17NO B2616686 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol CAS No. 1557629-49-8

2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol

Cat. No.: B2616686
CAS No.: 1557629-49-8
M. Wt: 143.23
InChI Key: HNQBWHBJRXYVHG-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an ethanol group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol typically involves the reaction of azetidine derivatives with isopropyl groups under controlled conditions. One common method involves the alkylation of azetidine with isopropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol is unique due to its specific combination of an azetidine ring and an ethanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-propan-2-ylazetidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)8-5-9(6-8)3-4-10/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQBWHBJRXYVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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